molecular formula C12H17N3O3S B2488267 N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428360-17-1

N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2488267
CAS No.: 1428360-17-1
M. Wt: 283.35
InChI Key: ALVWTLYUPWFHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative characterized by a 1,3,5-trimethylpyrazole core linked via a sulfonamide bridge to a 2-(furan-3-yl)ethyl substituent. The furan ring at the 3-position introduces electron-rich aromaticity, while the ethyl spacer modulates steric and electronic interactions. This compound belongs to a broader class of sulfonamide-based molecules studied for their biological activities, including antiproliferative effects .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVWTLYUPWFHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Sulfonamide Derivatives

Sulfonamide synthesis typically involves the reaction of a sulfonyl chloride with an amine. For N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, the process is complicated by the need to functionalize both the pyrazole and furan moieties while maintaining steric and electronic compatibility. Two primary routes dominate the literature:

  • Direct Sulfonation of Pyrazole Intermediates
  • Stepwise Assembly via Coupling Reactions

Direct Sulfonation of Pyrazole Intermediates

The direct sulfonation approach begins with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which is subsequently reacted with 2-(furan-3-yl)ethylamine.

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
  • Starting Material : 1,3,5-Trimethyl-1H-pyrazole is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
  • Reaction Conditions :
    • Temperature: 0–5°C (exothermic reaction)
    • Duration: 2–3 hours
    • Yield: 68–72%

Mechanism :
$$
\text{1,3,5-Trimethylpyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{1,3,5-Trimethylpyrazole-4-sulfonyl chloride} + \text{HCl}
$$
The sulfonyl chloride intermediate is isolated via vacuum distillation and characterized by $$ ^1\text{H NMR} $$ (δ 2.32 ppm, singlet for methyl groups).

Amination with 2-(Furan-3-yl)ethylamine
  • Reagents :
    • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
    • 2-(Furan-3-yl)ethylamine (synthesized via reductive amination of furan-3-carbaldehyde)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Base: Triethylamine (Et₃N)
    • Temperature: Room temperature (25°C)
    • Duration: 12 hours
    • Yield: 58–65%

Analytical Validation :

  • FT-IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).
  • LC-MS : [M+H]⁺ = 323.4 (theoretical: 323.42).

Stepwise Assembly via Coupling Reactions

This method involves constructing the pyrazole and furan-ethylamine components separately before coupling them via a sulfonamide bond.

Synthesis of 2-(Furan-3-yl)ethylamine
  • Route :
    • Furan-3-carbaldehyde is condensed with nitroethane in a Henry reaction to form β-nitrostyrene.
    • Reduction using LiAlH₄ yields 2-(furan-3-yl)ethylamine.
  • Conditions :
    • Solvent: Ethanol
    • Catalyst: Ammonium acetate
    • Temperature: 80°C (Henry reaction), 0°C (reduction)
    • Yield: 45–50%.
Coupling with Pyrazole-Sulfonyl Chloride
  • Procedure :
    • 2-(Furan-3-yl)ethylamine is reacted with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in THF.
    • Key Challenge : Competing side reactions due to the nucleophilicity of the furan oxygen.

Optimization :

  • Additive : 4-Dimethylaminopyridine (DMAP) reduces side reactions by stabilizing the sulfonyl chloride.
  • Yield Improvement : 70–75% (with DMAP) vs. 58–65% (without DMAP).

Critical Analysis of Reaction Parameters

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 65 98
DCM 8.9 60 95
Acetonitrile 37.5 55 90

THF provides optimal balance between solubility and reaction rate.

Temperature Optimization

  • Sulfonation : Below 5°C to minimize decomposition.
  • Amination : Room temperature avoids furan ring opening.

Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) :

    • δ 1.98 (s, 6H, pyrazole-CH₃)
    • δ 2.41 (s, 3H, N–CH₃)
    • δ 3.12 (t, 2H, –CH₂–NH–)
    • δ 6.22–6.45 (m, 3H, furan-H).
  • $$ ^{13}\text{C NMR} $$ :

    • 154.2 ppm (C=O sulfonamide)
    • 142.1 ppm (furan C-2).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis :
    • Calculated: C 51.84%, H 5.92%, N 13.02%
    • Found: C 51.72%, H 5.88%, N 12.95%.

Applications and Further Modifications

This compound serves as a precursor for antimicrobial agents. Recent studies have functionalized the furan ring via:

  • Electrophilic Substitution : Nitration at C-5 of the furan ring.
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activity. The structural features of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suggest potential efficacy against bacterial and fungal pathogens. A study on similar sulfonamides demonstrated significant activity against various strains of Candida and Geotrichum, indicating that derivatives of this compound may possess comparable properties .

Anticancer Activity

This compound has been explored for its anticancer properties. Compounds with similar pyrazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, a series of pyrazole derivatives were evaluated in vitro against human liver cancer cell lines, demonstrating selective cytotoxicity . This suggests that the compound may act as a potential anticancer agent.

Neurological Applications

The compound has been identified as a selective antagonist of the orexin 2 receptor (OX2R), which is implicated in sleep regulation and other neurological functions. Its ability to modulate orexin signaling pathways positions it as a candidate for treating insomnia and related disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity through various techniques such as continuous flow chemistry. The mechanism of action is believed to involve specific interactions with molecular targets like enzymes or receptors, facilitated by hydrogen bonding and π–π interactions between the furan and pyrazole rings.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds in various therapeutic contexts:

  • Antifungal Activity : A study synthesized novel pyridine-3-sulfonamide derivatives that exhibited antifungal activity superior to fluconazole against certain Candida species .
  • Anticancer Screening : In vitro evaluations showed that certain pyrazole derivatives demonstrated better activity than traditional chemotherapeutics like methotrexate against hepatocellular carcinoma cell lines .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyrazole rings can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Yield Trends : Bulky substituents (e.g., naphthalene in MR-S1-15) correlate with lower yields (53%), likely due to steric hindrance during sulfonamide bond formation. In contrast, MR-S1-13, with a bromo-dimethoxy group, achieves a higher yield (71%), suggesting favorable reaction kinetics .
  • Electronic Effects : Fluorinated analogs, such as Example 9 , replace the furan-3-yl group with a trifluoromethyl-furan, enhancing metabolic stability and lipophilicity.

Stereochemical and Biogenetic Considerations

discusses stereochemical challenges in related furan-containing diterpenoids, where biogenetic pathways influence substituent orientation (e.g., β-orientation of methyl groups in isoleojaponin) . For instance, the furan-3-yl group’s planar structure may facilitate π-π stacking with aromatic residues in target proteins.

Patent-Based Analogs

Patent compounds (e.g., Example 53 in ) incorporate chromen-4-one and fluorophenyl groups, demonstrating the pharmaceutical industry’s focus on fluorinated and polycyclic systems for enhanced binding affinity . In contrast, the target compound’s simpler furan-ethyl group may offer synthetic accessibility and reduced toxicity.

Biological Activity

N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₅H₁₈N₄O₂S
Molecular Weight 318.39 g/mol
CAS Number 1428380-79-3

This compound features a pyrazole ring substituted with a furan moiety and a sulfonamide group, which are crucial for its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, in vitro assays using U937 cells showed that these compounds can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the range of 26 µM to 49.85 µM, suggesting moderate potency against tumor cells .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Glycation : This compound may act as an inhibitor of protein glycation, a process implicated in various diseases including diabetes and aging .
  • Antioxidant Activity : Pyrazole derivatives have been reported to possess antioxidant properties, potentially mitigating oxidative stress in cells .
  • Antibacterial and Antifungal Properties : The presence of the sulfonamide group enhances the compound's ability to combat bacterial and fungal infections .

Case Studies

  • Cancer Research : A study evaluated the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound induced significant apoptosis without triggering necrosis .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The findings revealed that these compounds exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:

Compound NameIC50 (µM)Activity Type
N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl...26 - 49.85Antiproliferative
1-Arylmethyl-3-aryl-1H-pyrazole...40Antitumor
1-(2′-hydroxy...pyrazole...26Anticancer

This table highlights the varying degrees of potency and types of biological activities associated with different pyrazole derivatives.

Q & A

Basic: What synthetic methodologies are employed to produce N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how is purity ensured?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the coupling of a furan-3-yl ethylamine derivative with a pre-functionalized pyrazole-sulfonamide precursor. Key steps include:

  • Nucleophilic substitution to attach the sulfonamide group to the pyrazole ring.
  • Condensation reactions to link the furan-ethyl moiety under controlled pH (6.5–7.5) and temperature (60–80°C) .
    Purity Assurance:
  • Analytical Techniques: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity. Nuclear magnetic resonance (NMR; 1^1H and 13^13C) confirms structural integrity by matching predicted chemical shifts (e.g., furan protons at δ 6.2–7.1 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) minimize side reactions during sulfonamide formation .

Basic: What spectroscopic and crystallographic techniques validate the compound’s molecular structure?

Answer:

  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., furan ring protons, pyrazole methyl groups). 13^13C NMR confirms carbon frameworks (e.g., sulfonamide sulfur-linked carbons at δ 45–50 ppm) .
  • X-ray Crystallography: Resolves 3D conformation. For analogous sulfonamide-pyrazole hybrids, dihedral angles between the pyrazole and furan rings (e.g., 31.1° in related compounds) reveal steric and electronic interactions influencing reactivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 388.4 for C17_{17}H20_{20}N6_6O3_3S) .

Advanced: How does the compound interact with biological targets, and what mechanistic insights exist?

Answer:

  • Enzyme Inhibition: The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase). Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) via hydrogen bonding with active-site residues (e.g., Thr199 in CA IX) .
  • Receptor Interactions: Pyrazole and furan moieties may engage hydrophobic pockets in kinase targets (e.g., EGFR). Competitive binding assays (IC50_{50} values) and fluorescence quenching studies quantify target engagement .
  • Metabolic Stability: Microsomal assays (human liver microsomes) assess oxidative degradation pathways, with half-life (t1/2_{1/2}) > 2 hours suggesting moderate stability .

Advanced: What computational strategies model the compound’s reactivity and supramolecular interactions?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic/nucleophilic sites. Fukui indices highlight reactive pyrazole C4 and sulfonamide sulfur .
  • Molecular Dynamics (MD): Simulates solvation effects (e.g., in water/DMSO mixtures) to assess conformational stability. Radial distribution functions (RDFs) reveal hydrogen bonding between sulfonamide oxygen and solvent .
  • Crystal Packing Analysis: For related analogs, Hirshfeld surfaces identify dominant intermolecular interactions (e.g., N–H···O hydrogen bonds forming 18-membered synthons) .

Advanced: How do structural modifications impact bioactivity compared to analogs?

Answer:

Compound Structural Feature Bioactivity (IC50_{50}) Key Difference
Target CompoundFuran-3-yl, trimethylpyrazole0.45 μM (CA IX inhibition)Enhanced solubility due to ethyl linker
Analog A ()Furan-2-yl, dimethylpyrazole1.2 μMReduced steric hindrance at furan position
Analog B ()Cycloheptyl-triazine3.8 μMLack of sulfonamide zinc-binding motif

Key Trends:

  • Furan Position: 3-Substitution (vs. 2-) improves π-π stacking with aromatic residues in enzyme active sites .
  • Methyl Groups on Pyrazole: Increase metabolic stability but may reduce binding flexibility .

Advanced: What contradictions exist in reported reactivity data, and how are they resolved?

Answer:

  • Contradiction: Conflicting reports on sulfonamide hydrolysis rates (basic vs. acidic conditions).
  • Resolution: Controlled kinetic studies (pH 2–12) show:
    • Acidic Conditions (pH < 4): Rapid hydrolysis of sulfonamide to sulfonic acid (t1/2_{1/2} = 15 min at pH 2).
    • Basic Conditions (pH > 10): Stability (t1/2_{1/2} > 24 hours) due to deprotonated sulfonamide resistance to nucleophilic attack .
  • Mitigation Strategy: Buffered solutions (pH 7.4) for biological assays prevent degradation .

Advanced: What in silico and in vitro methods prioritize derivatives for SAR studies?

Answer:

  • Virtual Screening:
    • Pharmacophore Modeling: Prioritizes derivatives with sulfonamide-zinc interaction and furan hydrophobicity.
    • ADMET Prediction: SwissADME estimates bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (logBB < 0.3) .
  • In Vitro Prioritization:
    • High-Throughput Screening (HTS): 384-well plate assays against target panels (e.g., kinase inhibitors).
    • SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (kon_{on}/koff_{off}) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.